molecular formula C11H15N3O3 B1427818 Methyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate CAS No. 1307469-49-3

Methyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1427818
CAS No.: 1307469-49-3
M. Wt: 237.25 g/mol
InChI Key: CHFPCTRYFWJJGV-UHFFFAOYSA-N
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Description

Methyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

1307469-49-3

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-17-11(16)9-2-3-10(13-12-9)14-6-4-8(15)5-7-14/h2-3,8,15H,4-7H2,1H3

InChI Key

CHFPCTRYFWJJGV-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN=C(C=C1)N2CCC(CC2)O

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N2CCC(CC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloropyridazine-3-carboxylic acid (0.50 g, 3.2 mmol) in 11 mL of SOCl2 was heated at 75° C. for 2 h and was then concentrated and redissolved in 5 mL of MeOH. To the solution was added a 25% solution of sodium methoxide (0.75 mL, 3.5 mmol, 1.1 eq) in MeOH. The reaction mixture was stirred at room temperature for 20 h and was then quenched with H2O and extracted with dichloromethane. Silica gel flash chromatography (EtOAc/MeOH 90:10) of the residue afford a 2:1 mixture of the 6-chloropyridazine-3-carboxylic acid and 6-methoxypyridazine-3-carboxylic acid (0.160 g). To a solution of the mixture of ester and chloride in 1.9 mL of p-dioxane was added 4-hydroxy piperidine (0.094 g, 93 mmol) followed by diisopropylethylamine (0.49 mL, 2.8 mmol). The mixture was heated at 100° C. for 20 h then concentrated. Purification with silica gel flash chromatography afforded methyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (0.15 g, 63 mmol).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
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solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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sodium methoxide
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0.75 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
ester
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
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1.9 mL
Type
solvent
Reaction Step Four
Quantity
0.094 g
Type
reactant
Reaction Step Five
Quantity
0.49 mL
Type
reactant
Reaction Step Six

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